molecular formula C14H19NO5S B2368288 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone CAS No. 400083-37-6

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone

Cat. No.: B2368288
CAS No.: 400083-37-6
M. Wt: 313.37
InChI Key: IJYFURPOEZEEOW-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone is a chemical compound with the molecular formula C14H19NO5S It is known for its unique structure, which includes a pyrrolidinone ring and a sulfonyl group attached to a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-hydroxy-3-chloropropylamine to form an intermediate, which is then cyclized to produce the final pyrrolidinone derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-{2-Oxo-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone.

    Reduction: Formation of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfanyl]propyl}-2-pyrrolidinone.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-Hydroxy-3-[(4-hydroxyphenyl)sulfonyl]propyl}-2-pyrrolidinone
  • 1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone
  • 1-{2-Hydroxy-3-[(4-chlorophenyl)sulfonyl]propyl}-2-pyrrolidinone

Uniqueness

1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s stability and modify its interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methoxyphenyl)sulfonylpropyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-12-4-6-13(7-5-12)21(18,19)10-11(16)9-15-8-2-3-14(15)17/h4-7,11,16H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYFURPOEZEEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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